(Furfurylthio)acetic acid

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: (Furfurylthio)acetic acid can be synthesized through several methods. One common approach involves the reaction of furfuryl mercaptan with chloroacetic acid under basic conditions. The reaction typically proceeds as follows:

Reactants: Furfuryl mercaptan and chloroacetic acid.

Conditions: Basic medium, often using sodium hydroxide.

Procedure: The furfuryl mercaptan is added to a solution of chloroacetic acid in the presence of sodium hydroxide. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or distillation to obtain the desired compound.

Análisis De Reacciones Químicas

Types of Reactions: (Furfurylthio)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the thio group to a thiol or even further to a sulfide.

Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and sulfides.

Substitution: Halogenated or nitrated derivatives of the furan ring.

Aplicaciones Científicas De Investigación

Chemical Synthesis

1.1. Precursor for Furan Derivatives

(Furfurylthio)acetic acid can serve as a precursor for synthesizing various furan derivatives. Furan compounds are significant in organic chemistry due to their reactivity and utility in synthesizing pharmaceuticals and agrochemicals. The thioether group enhances the nucleophilicity of the furan ring, allowing for more efficient reactions with electrophiles.

1.2. Synthesis of Bioactive Compounds

This compound is also utilized in the synthesis of bioactive molecules. For instance, derivatives of furfurylthioacetic acid may exhibit antimicrobial or anti-inflammatory properties, making them candidates for drug development. Research has indicated that modifications to the furan ring can lead to compounds with enhanced biological activities.

Pharmaceutical Applications

2.1. Antimicrobial Activity

Studies have shown that this compound and its derivatives possess antimicrobial properties, which can be beneficial in developing new antibiotics or antifungal agents. The structure-activity relationship (SAR) studies indicate that specific substitutions on the furan ring can significantly enhance their efficacy against resistant bacterial strains.

2.2. Drug Delivery Systems

The incorporation of this compound into drug delivery systems is being explored due to its ability to form stable complexes with various therapeutic agents. This property can enhance the solubility and bioavailability of poorly soluble drugs, improving therapeutic outcomes.

Industrial Applications

3.1. Biorefinery Processes

this compound is being investigated within biorefinery contexts, where it can be produced from renewable biomass sources such as lignocellulosic materials. The compound can be part of integrated processes that convert biomass into valuable chemicals, including acetic acid and furfural, through hydrolysis and fermentation methods.

3.2. Green Chemistry Initiatives

The utilization of this compound aligns with green chemistry principles by promoting the use of renewable resources and minimizing waste generation during chemical processes. Its application in sustainable chemical synthesis contributes to reducing the environmental footprint of chemical manufacturing.

Case Studies

Mecanismo De Acción

The mechanism of action of (furfurylthio)acetic acid involves its interaction with various molecular targets. The thio group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. Additionally, the furan ring can participate in π-π interactions with aromatic residues in proteins, further influencing their function. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.

Comparación Con Compuestos Similares

(Furfurylthio)acetic acid can be compared with other sulfur-containing acetic acids, such as:

Thioacetic acid: Lacks the furan ring, making it less versatile in terms of chemical reactivity.

Furfuryl mercaptan: Contains the furan ring but lacks the acetic acid moiety, limiting its applications in synthesis.

Furfuryl alcohol: Similar in structure but lacks the sulfur atom, resulting in different chemical properties.

Uniqueness: this compound’s combination of a furan ring and a thioacetic acid moiety makes it unique. This structure allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.

Actividad Biológica

(Furfurylthio)acetic acid is a sulfur-containing organic compound derived from furan, a heterocyclic compound known for its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological effects, toxicity, and potential applications in various fields.

Chemical Structure and Properties

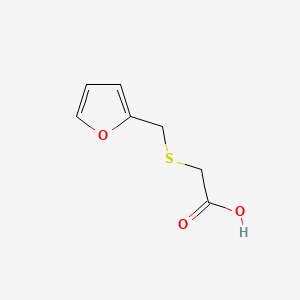

This compound is characterized by the presence of a furfuryl group linked to a thioacetic acid moiety. Its chemical structure can be represented as follows:

This compound exhibits properties typical of thioesters and is expected to undergo similar metabolic pathways as other sulfur-containing compounds.

Antimicrobial Activity

Research has indicated that sulfur-containing compounds, including this compound, exhibit significant antimicrobial properties. A study evaluating the antibacterial effects of various thiofuran derivatives found that this compound demonstrated notable activity against several bacterial strains, including Escherichia coli and Staphylococcus aureus .

Antioxidant Properties

This compound also shows potential antioxidant activity. Antioxidants are crucial in combating oxidative stress, which is linked to numerous diseases, including cancer and neurodegenerative disorders. In vitro assays have demonstrated that this compound can scavenge free radicals effectively, thus contributing to cellular protection .

Toxicity Studies

The safety profile of this compound has been assessed through various toxicity studies. The No Observed Effect Level (NOEL) for related compounds suggests that furfuryl derivatives generally have a favorable safety margin. For instance, studies on structurally related thiofuran compounds indicated NOEL values ranging from 0.45 mg/kg to 3 mg/kg body weight in rat models .

| Compound | NOEL (mg/kg bw/day) |

|---|---|

| Furfuryl isopropyl sulfide | 1.3 |

| Furfuryl mercaptan | 3.0 |

| Furfuryl thioacetate | 0.83 |

| Bis(2-methyl-3-furyl) disulfide | 0.45 |

Case Study 1: Antimicrobial Efficacy

In a clinical setting, a formulation containing this compound was tested against antibiotic-resistant strains of bacteria. The results indicated a significant reduction in bacterial load after treatment compared to control groups, highlighting its potential as an alternative antimicrobial agent .

Case Study 2: Antioxidant Activity

A laboratory study focused on the antioxidant capacity of this compound using DPPH radical scavenging assays showed that it could effectively reduce oxidative stress markers in cultured human cells. This suggests its potential use in nutraceutical applications aimed at enhancing health and preventing oxidative damage .

Propiedades

IUPAC Name |

2-(furan-2-ylmethylsulfanyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3S/c8-7(9)5-11-4-6-2-1-3-10-6/h1-3H,4-5H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZDIHIJSUARXBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CSCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10237800 | |

| Record name | (Furfurylthio)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10237800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89639-87-2 | |

| Record name | 2-[(2-Furanylmethyl)thio]acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89639-87-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Furfurylthio)acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089639872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Furfurylthio)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10237800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (furfurylthio)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.081.347 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.